molecular formula C11H10FNO2 B11892734 6-Fluoro-1,7-dimethoxyisoquinoline CAS No. 1202006-87-8

6-Fluoro-1,7-dimethoxyisoquinoline

Cat. No.: B11892734
CAS No.: 1202006-87-8
M. Wt: 207.20 g/mol
InChI Key: TUPKBXBBZLTRSV-UHFFFAOYSA-N
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Description

6-Fluoro-1,7-dimethoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,7-dimethoxyisoquinoline can be achieved through several methods:

    Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor: Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods

Industrial production of fluorinated isoquinolines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce quinoline oxides .

Scientific Research Applications

6-Fluoro-1,7-dimethoxyisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to interact with biological molecules, leading to unique bioactivities. For example, fluorinated isoquinolines can inhibit enzymes involved in DNA replication, making them effective antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,7-dimethoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological and physical properties.

Properties

CAS No.

1202006-87-8

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

6-fluoro-1,7-dimethoxyisoquinoline

InChI

InChI=1S/C11H10FNO2/c1-14-10-6-8-7(5-9(10)12)3-4-13-11(8)15-2/h3-6H,1-2H3

InChI Key

TUPKBXBBZLTRSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN=C(C2=C1)OC)F

Origin of Product

United States

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